![molecular formula C22H25N3O8S B2893547 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 874804-46-3](/img/structure/B2893547.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-ylmethyl group and a 4-methoxy-3-methylphenylsulfonyl group, both attached to an oxazolidin-2-ylmethyl group .
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research has focused on the development of novel synthetic routes and methodologies involving oxazolidinones, a class of compounds to which N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide belongs. For instance, oxazolidin-2-ones have been utilized as intermediates in the synthesis of chiral compounds and as precursors to amino acids and other biologically active molecules. Techniques such as allylation of exocyclic N-acyliminium ions generated from chiral N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones demonstrate the utility of these compounds in creating stereochemically complex structures (Marcantoni, Mecozzi, & Petrini, 2002).
Exploration of Biological Activities
The potential biological activities of compounds synthesized from oxazolidinones are a significant area of interest. These activities include the inhibition of enzymes relevant to diseases such as diabetes, as demonstrated by the synthesis and evaluation of novel iminothiazolidin-4-one acetate derivatives for their inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications (Ali et al., 2012). Additionally, the role of oxazolidinone derivatives in the synthesis of antibacterial agents highlights their potential in addressing antimicrobial resistance, a growing concern in public health (Zurenko et al., 1996).
Development of Selective Inhibitors
The search for selective inhibitors for various biological targets is another critical application of oxazolidinone derivatives. Research into the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors from oxazolidinone-based compounds has shown promising results in the development of new treatments for inflammatory conditions (Hashimoto et al., 2002).
Molecular Modelling and Drug Design
Molecular modelling studies using oxazolidinone derivatives have provided insights into the structural requirements for binding to target proteins, facilitating the design of more effective and selective drugs. This approach is exemplified in the research on aldose reductase inhibitors, where docking and molecular dynamics simulations were used to understand the binding modes of inhibitors (Ali et al., 2012).
Direcciones Futuras
The future directions for research on this compound could include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar compounds . Further mechanistic studies could also be conducted to understand its potential therapeutic effects .
Propiedades
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O8S/c1-14-9-16(4-6-17(14)30-2)34(28,29)25-7-8-31-20(25)12-24-22(27)21(26)23-11-15-3-5-18-19(10-15)33-13-32-18/h3-6,9-10,20H,7-8,11-13H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSPQZLCGODHOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


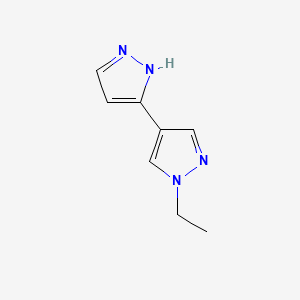


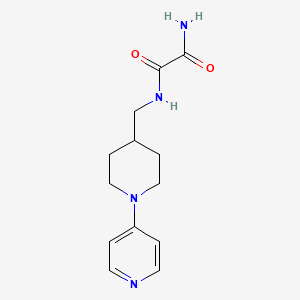
![4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one](/img/structure/B2893471.png)
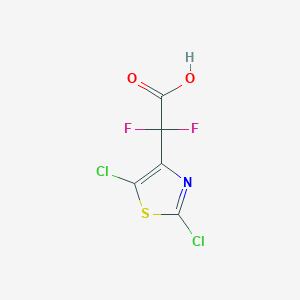
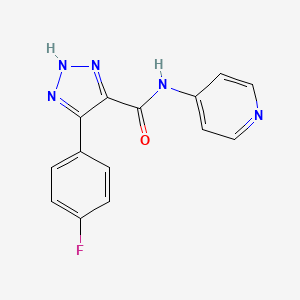
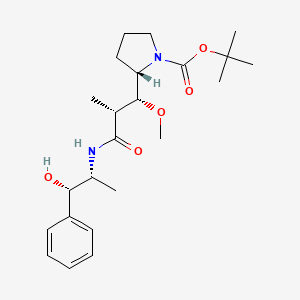
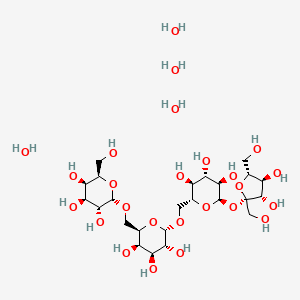
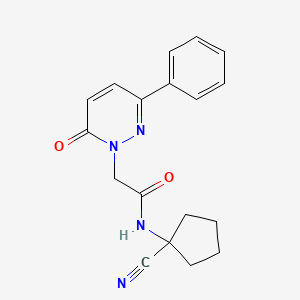

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2893486.png)
![(1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol](/img/structure/B2893487.png)